
Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is an organic compound characterized by a benzene ring substituted with a hexyl group, two methyl groups, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- can undergo oxidation reactions, particularly at the methyl and phenylthio groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the phenylthio group, converting it to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, sulfoxides, and sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in organic synthesis and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways. Additionally, the compound’s hydrophobic hexyl chain allows it to interact with lipid membranes, potentially altering membrane dynamics and cellular processes .
Comparación Con Compuestos Similares
- Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
- Benzene, 1-ethyl-2,4-dimethyl-
- Dihydroxybenzenes (Catechol, Resorcinol, Hydroquinone)
Comparison: Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hexyl chain also contributes to its hydrophobic character, influencing its interactions with biological membranes and proteins .
Propiedades
Número CAS |
638199-62-9 |
|---|---|
Fórmula molecular |
C20H26S |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1-hexyl-4,5-dimethyl-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H26S/c1-4-5-6-8-11-18-14-16(2)17(3)15-20(18)21-19-12-9-7-10-13-19/h7,9-10,12-15H,4-6,8,11H2,1-3H3 |
Clave InChI |
GDUTZTTVEZRZBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)

![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
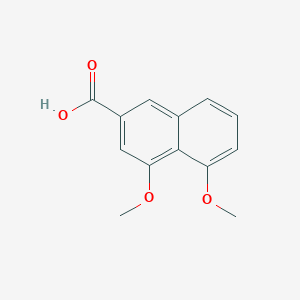
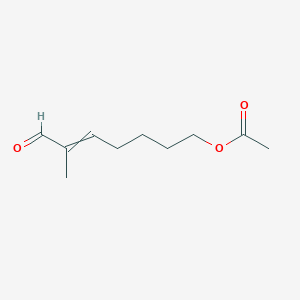
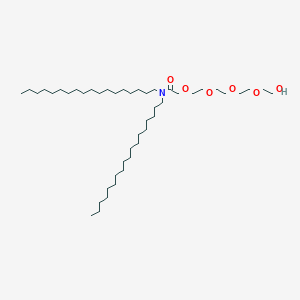
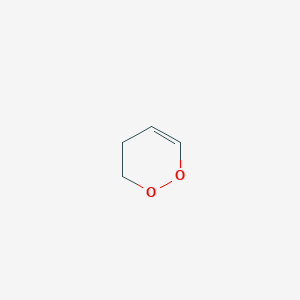
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
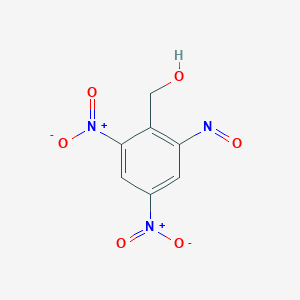

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
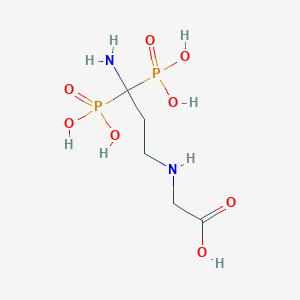
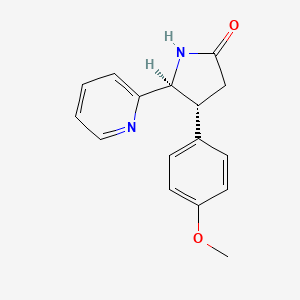
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
